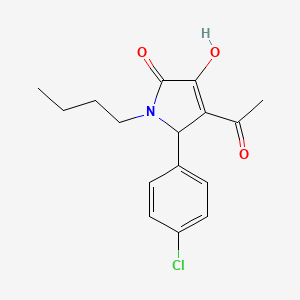

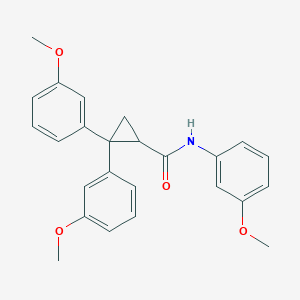

![molecular formula C15H16N2O B5090087 N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)

N-[1-(4-biphenylyl)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(4-biphenylyl)ethyl]urea, also known as BPU, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. BPU belongs to the class of urea-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-[1-(4-biphenylyl)ethyl]urea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-[1-(4-biphenylyl)ethyl]urea has been shown to inhibit topoisomerase II, which is involved in DNA replication and repair. It also inhibits the mitogen-activated protein kinase pathway, which is involved in cell proliferation and survival. N-[1-(4-biphenylyl)ethyl]urea has also been found to inhibit histone deacetylases, which play a role in gene expression.

Biochemical and Physiological Effects:

N-[1-(4-biphenylyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes. N-[1-(4-biphenylyl)ethyl]urea also reduces the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines. It has been found to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[1-(4-biphenylyl)ethyl]urea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily synthesized in large quantities and has a long shelf life. However, N-[1-(4-biphenylyl)ethyl]urea has some limitations, including its low water solubility and potential toxicity at high doses. It is important to use appropriate safety measures when handling N-[1-(4-biphenylyl)ethyl]urea in lab experiments.

Future Directions

There are several future directions for research on N-[1-(4-biphenylyl)ethyl]urea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[1-(4-biphenylyl)ethyl]urea has been found to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of research is its potential as an antiviral agent against emerging viruses such as Zika and Ebola. N-[1-(4-biphenylyl)ethyl]urea may also have applications in the field of regenerative medicine, as it has been found to promote the growth of new blood vessels.

Conclusion:

In conclusion, N-[1-(4-biphenylyl)ethyl]urea is a promising compound for scientific research. Its diverse biological activities and ease of synthesis make it an attractive candidate for further study. N-[1-(4-biphenylyl)ethyl]urea has shown potential as a therapeutic agent for various diseases and may have applications in the fields of neurodegenerative diseases, antiviral therapy, and regenerative medicine. Further research is needed to fully understand the mechanisms of action and potential uses of N-[1-(4-biphenylyl)ethyl]urea.

Synthesis Methods

N-[1-(4-biphenylyl)ethyl]urea can be synthesized by reacting 4-biphenylcarboxylic acid with ethylenediamine, followed by the addition of urea under reflux conditions. The final product is obtained after purification by recrystallization. The purity of N-[1-(4-biphenylyl)ethyl]urea can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-[1-(4-biphenylyl)ethyl]urea has shown promising results in various scientific research areas. It has been studied for its anticancer, anti-inflammatory, antiviral, and antifungal activities. N-[1-(4-biphenylyl)ethyl]urea has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[1-(4-biphenylyl)ethyl]urea has demonstrated antiviral activity against herpes simplex virus and antifungal activity against Candida albicans.

properties

IUPAC Name |

1-(4-phenylphenyl)ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJLEYAIEUBXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5090060.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)

![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)

![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)

![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)